2-(2-Chloro-4-nitrophenyl)propan-2-ol
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Overview
Description
2-(2-Chloro-4-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenol, characterized by the presence of a chloro and nitro group on the benzene ring, along with a propan-2-ol moiety
Mechanism of Action
Biochemical Pathways
The degradation of 2-chloro-4-nitrophenol (2C4NP), a compound structurally similar to 2-(2-Chloro-4-nitrophenyl)propan-2-ol, has been studied in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . The bacterium degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)propan-2-ol typically involves the reaction of 2-chloro-4-nitrophenol with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Formation of 2-(2-Chloro-4-nitrophenyl)propan-2-one.
Reduction: Formation of 2-(2-Chloro-4-aminophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Lacks the propan-2-ol moiety, making it less versatile in certain reactions.
2-(2-Chloro-4-aminophenyl)propan-2-ol: Formed by the reduction of the nitro group, exhibiting different chemical properties and reactivity.
2-(2-Bromo-4-nitrophenyl)propan-2-ol: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
2-(2-Chloro-4-nitrophenyl)propan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-9(2,12)7-4-3-6(11(13)14)5-8(7)10/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAPPVBVXGJIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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